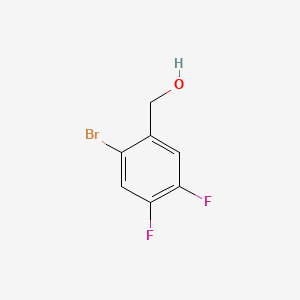

(2-Bromo-4,5-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMZIPQCOVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727000 | |

| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476620-55-0 | |

| Record name | 2-Bromo-4,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromo group and two fluoro atoms on the phenyl ring, offers multiple reaction sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and safety information for this compound.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental properties based on information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 476620-55-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.01 g/mol | [2] |

| Alternate Name | 2-Bromo-4,5-difluorobenzyl alcohol | [4] |

| Boiling Point | 75-76 °C (Note: This may be at reduced pressure) | [5] |

| Physical Form | Solid-Powder | [5] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. The plausible synthetic route, therefore, involves the reduction of 2-bromo-4,5-difluorobenzaldehyde.

Proposed Synthesis: Reduction of 2-Bromo-4,5-difluorobenzaldehyde

The reduction of an aromatic aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄)[6][7][8].

Reaction:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

This protocol is a generalized procedure for the sodium borohydride reduction of an aromatic aldehyde and would require optimization for the specific substrate.

Materials:

-

2-Bromo-4,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-bromo-4,5-difluorobenzaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, predicted spectroscopic data can provide an estimation of the expected chemical shifts and absorption bands.

¹H NMR (Predicted):

-

Ar-H: Two signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as doublets or doublet of doublets due to coupling with fluorine atoms.

-

CH₂: A singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-4.8 ppm.

-

OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Predicted):

-

C-Br: A signal around δ 115-125 ppm.

-

C-F: Signals in the range of δ 145-165 ppm, showing coupling with fluorine (¹JCF).

-

C-H (aromatic): Signals in the aromatic region (δ 110-130 ppm), also showing C-F coupling.

-

C-CH₂OH: The carbon bearing the hydroxymethyl group, likely in the range of δ 130-140 ppm.

-

CH₂OH: A signal around δ 60-65 ppm.

FTIR (Predicted):

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry (Predicted Fragmentation):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 222 and 224 in a ~1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Loss of H₂O: A fragment corresponding to [M-18]⁺.

-

Loss of Br: A fragment corresponding to [M-79/81]⁺.

-

Benzylic cleavage: Fragments resulting from the cleavage of the C-C bond between the aromatic ring and the CH₂OH group.

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by its functional groups. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms can influence the reactivity of the aromatic ring and can also participate in hydrogen bonding interactions, which is a desirable feature in drug design[9].

The presence of fluorine atoms is known to often enhance metabolic stability, bioavailability, and binding affinity of drug candidates[9]. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas where these properties are advantageous.

Safety and Handling

Based on the GHS hazard statements, this compound should be handled with care[2].

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Logical Workflow for Synthesis and Characterization

Figure 2: A logical workflow for the synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 476620-55-0 | MFCD18909667 | this compound [aaronchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 476620-55-0|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol (CAS 476620-55-0)

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of targeted therapies.

Core Chemical and Physical Properties

This compound is a white solid at room temperature. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated, often enhancing metabolic stability and binding affinity.

| Property | Value | Reference(s) |

| CAS Number | 476620-55-0 | |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Appearance | White solid | [2] |

| Boiling Point | 75-76 °C | [2] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

| Precautionary Statements | P264, P270, P301+P312, P330 | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding benzoic acid derivative. A detailed experimental protocol is provided below, adapted from the literature.

Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzoic acid

This procedure details the synthesis of this compound from 2-Bromo-4,5-difluorobenzoic acid using a borane-tetrahydrofuran complex.

Materials:

-

2-Bromo-4,5-difluorobenzoic acid

-

Tetrahydrofuran (THF)

-

Borane in THF (1.0 M solution)

-

Potassium hydroxide (KOH), aqueous solution (2 M)

Procedure:

-

In a reaction vessel, dissolve 2-Bromo-4,5-difluorobenzoic acid (5.05 g, 21.3 mmol) in 25 mL of THF with stirring.[4]

-

At room temperature, add a 1.0 M solution of borane in THF (21.3 mL, 21.3 mmol) dropwise. The addition should be paused intermittently to control the vigorous bubbling that occurs.[4]

-

After the addition is complete, heat the mixture to reflux and maintain with stirring for 4 hours.[4]

-

Following the reflux period, quench the reaction by the careful addition of 11 mL of a 2 M aqueous solution of potassium hydroxide.[4]

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of targeted therapies, particularly in the field of oncology. Its utility has been demonstrated in the development of inhibitors for crucial cancer-related enzymes.

Synthesis of Indenoisoquinoline Topoisomerase I Poisons

This compound serves as a key starting material in the multi-step synthesis of novel fluorinated indenoisoquinoline derivatives. These compounds are potent cytotoxic agents that act as Topoisomerase I (Top1) poisons.[4] Top1 is a critical enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. The indenoisoquinolines are a class of non-camptothecin Top1 inhibitors that have shown promise in clinical trials.[4]

Signaling Pathway and Drug Target:

Caption: Mechanism of Topoisomerase I Inhibition.

Synthesis of PRMT5 Inhibitors

This compound is also utilized in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[2][5] PRMT5 is an enzyme that plays a significant role in various cellular processes, and its overexpression is associated with several types of cancer.[2] By inhibiting PRMT5, it is possible to reduce cancer cell proliferation.[2] In the synthesis of these inhibitors, this compound is first oxidized to the corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde, which then undergoes further reactions to build the final inhibitor molecule.[2][5]

Experimental Protocol: Oxidation to 2-bromo-4,5-difluorobenzaldehyde

This procedure outlines the oxidation of this compound to its corresponding aldehyde, a key intermediate for PRMT5 inhibitors.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Create a mixture of this compound (15 g, 67.3 mmol) and pyridinium chlorochromate (PCC) (17.40 g, 81 mmol) in 350 mL of dichloromethane (DCM).[2][5]

-

Purify the resulting residue using column chromatography on silica gel (100-200 mesh) with an isocratic elution of 10% ethyl acetate in petroleum ether to yield the final product.[2][5]

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its utility in the synthesis of potent inhibitors of key cancer targets like Topoisomerase I and PRMT5 highlights its significance in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to access this versatile compound and its derivatives for the exploration of new therapeutic agents.

References

- 1. Halogenated Aromatic Alcohols (7) [myskinrecipes.com]

- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 3. CN114621135A - ä¸ç§lpa1å°ååæ®æå - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, including the presence of a bromine atom and two fluorine atoms on the phenyl ring, impart distinct electronic properties and offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a valuable intermediate for medicinal chemists.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Weight | 223.01 g/mol |

| Molecular Formula | C₇H₅BrF₂O |

| CAS Number | 476620-55-0 |

| Melting Point | 70-71 °C[1] |

| Boiling Point (Predicted) | 255.2 ± 35.0 °C[1] |

| Density (Predicted) | 1.744 ± 0.06 g/cm³[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents to selectively convert the aldehyde to a primary alcohol without affecting the other functional groups on the aromatic ring.

Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-Bromo-4,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask, add 2-bromo-4,5-difluorobenzaldehyde (1.0 equivalent) and dissolve it in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The difluorophenyl moiety is a common feature in many modern pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic properties.

Role in the Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The (2-bromo-4,5-difluorophenyl) moiety can be incorporated into the core structure of these inhibitors, where it can interact with the target kinase and contribute to the overall potency and selectivity of the drug candidate.

The general synthetic strategy involves using the bromine atom for a palladium-catalyzed cross-coupling reaction to link the this compound, or a derivative thereof, to a heterocyclic core, which is a common scaffold in many kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its well-defined physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the fields of oncology and neurology. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Bromo-4,5-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The fluorinated and brominated phenyl scaffold offers unique electronic properties and a handle for further chemical modifications, making it a key intermediate in the synthesis of complex organic molecules.

Chemical Structure and Properties

This compound is a substituted benzyl alcohol with the chemical formula C₇H₅BrF₂O. The molecule consists of a benzene ring substituted with a bromine atom at position 2, two fluorine atoms at positions 4 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.

Structure:

Caption: Chemical structure of this compound.

Quantitative data for this compound and its key precursor, 2-Bromo-4,5-difluorobenzaldehyde, are summarized in the table below for easy reference and comparison.

| Property | This compound | 2-Bromo-4,5-difluorobenzaldehyde |

| CAS Number | 476620-55-0 | 476620-54-9[1][2] |

| Molecular Formula | C₇H₅BrF₂O | C₇H₃BrF₂O[1][2] |

| Molecular Weight | 223.01 g/mol | 221.00 g/mol [1][2] |

| Appearance | Not specified | Solid |

| Purity | Not specified | ≥95% - ≥98%[1][2] |

Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step process:

-

Bromination of a suitable difluorobenzaldehyde: This step introduces the bromine atom at the desired position on the aromatic ring.

-

Reduction of the aldehyde group: The formyl group (-CHO) of the resulting 2-Bromo-4,5-difluorobenzaldehyde is then reduced to a hydroxymethyl group (-CH₂OH) to yield the final product.

The following DOT script visualizes the logical relationship of this synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature for analogous transformations.

Step 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde (Intermediate)

This procedure is adapted from general methods for the bromination of activated aromatic aldehydes.

Materials:

-

3,4-Difluorobenzaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid (concentrated) or other suitable solvent/catalyst

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in a suitable solvent) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water to quench the reaction.

-

If an organic solvent was used, separate the organic layer. If a strong acid was used as the solvent, extract the aqueous mixture with a suitable organic solvent like dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4,5-difluorobenzaldehyde.

-

The crude product may be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This procedure outlines the reduction of the intermediate aldehyde to the desired alcohol.

Materials:

-

2-Bromo-4,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate or other suitable organic solvent

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Bromo-4,5-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution. Control the rate of addition to maintain the temperature below 10 °C and to manage any effervescence.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to a pH of approximately 5-6 with 1 M HCl.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

References

A Technical Guide to 2-Bromo-4,5-difluorobenzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4,5-difluorobenzyl alcohol, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physical and chemical properties, a representative synthetic protocol, and its potential applications in the development of novel therapeutics.

Chemical Identity and Synonyms

2-Bromo-4,5-difluorobenzyl alcohol is a halogenated aromatic alcohol. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| Systematic Name | (2-Bromo-4,5-difluorophenyl)methanol |

| Common Name | 2-Bromo-4,5-difluorobenzyl alcohol |

| CAS Number | 476620-55-0 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| InChI Key | PXNMZIPQCOVDEU-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C=C1Br)F)F)CO |

Physicochemical and Spectroscopic Data

The physicochemical properties of 2-Bromo-4,5-difluorobenzyl alcohol are essential for its handling, reaction setup, and purification. The following table summarizes key available data.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid-Powder | |

| Boiling Point | 75-76 °C | |

| Storage Temperature | Ambient |

Synthesis and Experimental Protocol

2-Bromo-4,5-difluorobenzyl alcohol can be synthesized from commercially available starting materials. A common synthetic route involves the reduction of the corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde.

Synthetic Pathway

The following diagram illustrates a typical synthetic workflow for the preparation of 2-Bromo-4,5-difluorobenzyl alcohol.

Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde

This protocol is a representative procedure based on standard chemical transformations for the reduction of aromatic aldehydes.

Materials:

-

2-Bromo-4,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4,5-difluorobenzaldehyde in methanol or ethanol at room temperature under a nitrogen or argon atmosphere.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-bromo-4,5-difluorobenzyl alcohol.

Applications in Drug Discovery and Development

Halogenated benzyl alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of the final drug molecule.

While specific examples of marketed drugs derived directly from 2-Bromo-4,5-difluorobenzyl alcohol are not prominently documented, its structural motif is relevant to the synthesis of various classes of therapeutic agents. The logical workflow for its utilization in API synthesis is depicted below.

Safety and Handling

2-Bromo-4,5-difluorobenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on supplier safety data, the compound is classified with the following hazard statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers and professionals working with 2-Bromo-4,5-difluorobenzyl alcohol. The information provided on its identity, properties, synthesis, and potential applications will aid in its effective utilization in the laboratory and in the broader context of drug discovery and development.

The Strategic Role of (2-Bromo-4,5-difluorophenyl)methanol in Modern Organic Synthesis: A Technical Guide

For Immediate Release

(2-Bromo-4,5-difluorophenyl)methanol has emerged as a pivotal building block for researchers and scientists in the field of organic synthesis, particularly within the realm of drug development and medicinal chemistry. Its unique structural features, combining a reactive bromine handle with the modulating effects of a difluorinated phenyl ring, make it a versatile precursor for a range of complex molecular architectures. This technical guide provides an in-depth overview of its core applications, supported by experimental data and protocols to aid in its effective utilization.

Core Properties and Synthetic Potential

This compound is a white to off-white powder with the molecular formula C₇H₅BrF₂O. The strategic placement of the bromine atom and two fluorine atoms on the phenyl ring, along with the hydroxymethyl group, imparts distinct electronic and steric properties. These characteristics are highly valuable for constructing sophisticated molecular frameworks. The primary utility of this compound lies in its function as an intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The difluorinated aromatic core is known to enhance the metabolic stability, bioavailability, and target affinity of drug candidates.

The bromine atom provides a versatile site for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of substituents, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs targeting a spectrum of diseases, from oncology to neurology and infectious diseases.[1]

Key Synthetic Transformations and Applications

The synthetic utility of this compound is primarily demonstrated through three key types of transformations: cross-coupling reactions, oxidation to the corresponding aldehyde, and etherification of the benzylic alcohol. These reactions open up pathways to a multitude of downstream products.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of many pharmaceutical agents.

A representative application is the Suzuki-Miyaura coupling, which is widely employed for the creation of biaryl structures. While specific examples detailing the direct use of this compound in published literature are not abundant, the reactivity of the closely related 2-bromo-4,5-difluoroaniline highlights the feasibility and efficiency of this transformation.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings. |

| Base | K₂CO₃ or Cs₂CO₃ | The choice of base can be critical and may require optimization. |

| Solvent | Dimethoxyethane (DME) | A suitable solvent for achieving good solubility of reactants. |

| Boronic Acid/Ester | Arylboronic acid or ester | The nature of the boronic acid will determine the coupled product. |

| Temperature | 80 °C | Typical reaction temperature for Suzuki couplings. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted 5-bromoindazole provides a valuable template for reactions with this compound.

-

To a solution of the 5-bromo-substituted starting material (1.0 eq) in anhydrous dimethoxyethane (DME), the respective boronic acid (1.2 eq) is added at room temperature.

-

An excess of a suitable base, such as potassium carbonate (K₂CO₃) (3.0 eq), is then added to the mixture.

-

The palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is introduced.

-

The reaction mixture is heated to 80 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Oxidation to 2-Bromo-4,5-difluorobenzaldehyde

The benzylic alcohol of this compound can be readily oxidized to the corresponding aldehyde, 2-Bromo-4,5-difluorobenzaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations, such as the formation of imines, alkenes via Wittig-type reactions, or carboxylic acids upon further oxidation.

Table 2: Typical Conditions for the Oxidation of Benzyl Alcohols

| Reagent | Solvent | Temperature | Typical Yield |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good to Excellent |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature/Reflux | Good to Excellent |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High |

Experimental Protocol: General Procedure for Oxidation to Aldehyde

A patent for the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile outlines a relevant first step involving the bromination of 3,4-dimethoxybenzaldehyde.[2] While this is the reverse of the desired transformation, the conditions for handling similar brominated benzaldehydes are instructive. A general protocol for the oxidation of a benzyl alcohol is as follows:

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by TLC.

-

The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography or recrystallization.

Caption: Oxidation of the benzylic alcohol to the corresponding aldehyde.

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to introduce a variety of alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for achieving this transformation. This reaction expands the diversity of molecules that can be synthesized from this starting material.

Table 3: General Parameters for Williamson Ether Synthesis

| Parameter | Recommended Conditions | Notes |

| Base | NaH, KH, or other strong bases | To deprotonate the alcohol and form the alkoxide. |

| Alkylating Agent | R-X (where X is a good leaving group like I, Br, or OTs) | The choice of alkylating agent determines the ether product. |

| Solvent | Anhydrous THF or DMF | Aprotic polar solvents are typically used. |

| Temperature | Room Temperature to mild heating | Reaction conditions can be adjusted based on the reactivity of the electrophile. |

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a suspension of a strong base, such as sodium hydride (NaH) (1.2 eq), in anhydrous tetrahydrofuran (THF), a solution of this compound (1.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide.

-

The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude ether is then purified by column chromatography.

Caption: Williamson ether synthesis from the starting alcohol.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, oxidation to the corresponding aldehyde, and etherification reactions provides access to a wide range of complex molecules with potential applications in the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this important building block in research and development settings. As the demand for novel fluorinated compounds continues to grow, the strategic importance of this compound in the synthetic chemist's toolbox is set to increase.

References

In-Depth Technical Guide: Physical and Synthetic Profile of (2-Bromo-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and a detailed, plausible synthetic route for (2-Bromo-4,5-difluorophenyl)methanol (CAS No. 476620-55-0). This fluorinated benzyl alcohol derivative is a valuable building block in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the biological activity and physicochemical properties of target molecules.

Core Physical Properties

This compound is commercially available as a solid powder.[1] While extensive experimental data on its physical properties is not widely published, the following table summarizes the available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | [2] |

| Physical Form | Solid Powder | [1] |

| Boiling Point | 75-76 °C | [1] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.

Materials:

-

2-Bromo-4,5-difluorobenzaldehyde[2]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the preparation of more complex molecules. The functional groups of this compound offer several possibilities for subsequent reactions.

The presence of the aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3] The primary alcohol functionality can be readily esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid, providing another avenue for molecular elaboration. This dual reactivity makes this compound a versatile intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science.

References

The Advent of Halogenated Benzyl Alcohols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into organic molecules has long been a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Halogenated benzyl alcohols, a class of compounds featuring a hydroxyl group and one or more halogen substituents on the benzene ring, exemplify this principle. Initially explored for their antiseptic properties, their utility has since expanded into various domains of drug discovery and development, including anticancer and antimicrobial research. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of halogenated benzyl alcohols, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.

Historical Background and Discovery

The history of halogenated benzyl alcohols is intrinsically linked to the broader development of antiseptics and halogenated organic compounds in medicine. In the 19th and early 20th centuries, pioneers like Joseph Lister demonstrated the efficacy of halogenated phenols, such as carbolic acid, in preventing infections. This laid the groundwork for exploring other halogenated aromatic compounds for their antimicrobial potential. The synthesis of benzyl alcohol itself was initially driven by the dye industry in the 1800s, with subsequent research into the chlorination of toluene leading to the production of its halogenated derivatives.

A significant milestone in the application of this class of compounds was the development of 2,4-dichlorobenzyl alcohol as a mild antiseptic. It became a key ingredient in over-the-counter throat lozenges, often in combination with other antimicrobial agents like amylmetacresol, for the symptomatic relief of sore throats.[1] This application spurred further investigation into the biological activities of other halogenated benzyl alcohols, leading to the discovery of their diverse pharmacological effects. The great success of other halogenated organic compounds, such as the insecticide DDT, which earned Paul Müller the Nobel Prize in Medicine in 1948, and the development of halogenated anesthetics like halothane in the 1950s, further fueled interest in the unique properties conferred by halogenation.[2][3]

Physicochemical Properties of Halogenated Benzyl Alcohols

The introduction of halogen atoms onto the benzyl alcohol scaffold significantly alters its physicochemical properties, including lipophilicity, acidity, and reactivity. These changes, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME), and biological activity. The following table summarizes key physicochemical data for a selection of halogenated benzyl alcohols.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 2-Chlorobenzyl alcohol | 17849-38-6 | C₇H₇ClO | 142.58 | 70-72 | 230 | Insoluble |

| 3-Chlorobenzyl alcohol | 873-63-2 | C₇H₇ClO | 142.58 | 21-23 | 237 | Soluble[4] |

| 4-Chlorobenzyl alcohol | 873-76-7 | C₇H₇ClO | 142.58 | 68-71[4] | 234[4] | 2.5 mg/mL at 20°C[4] |

| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | 177.03 | 57-60[5] | 150 (at 25 mmHg)[5] | Insoluble |

| 2-Bromobenzyl alcohol | 18982-54-2 | C₇H₇BrO | 187.03 | 78-80 | 243 | Insoluble |

| 3-Bromobenzyl alcohol | 15852-73-0 | C₇H₇BrO | 187.03 | 25-27 | 254 | Insoluble |

| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO | 187.03 | 75-77[6] | 254 | 2200 mg/L at 20°C[7] |

Synthesis and Experimental Protocols

The synthesis of halogenated benzyl alcohols can be achieved through various methods, primarily involving the reduction of the corresponding halogenated benzoic acids or benzaldehydes, or the hydrolysis of halogenated benzyl halides. Below are detailed experimental protocols for the synthesis of representative compounds.

Synthesis of 2-Bromobenzyl Alcohol from 2-Bromobenzoic Acid

This protocol describes the reduction of 2-bromobenzoic acid using sodium borohydride and boron trifluoride diethyl etherate.[8]

Materials and Equipment:

-

5-liter, 3-necked glass reaction vessel

-

Mechanical stirrer, dropping funnel, and thermometer

-

2-Bromobenzoic acid

-

Sodium borohydride

-

Boron trifluoride diethyl etherate

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ice bath

Procedure:

-

Equip the 5-liter, 3-necked reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the vessel with 62.4 g (1.65 moles) of sodium borohydride and 1 liter of anhydrous THF.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add 0.26 liters (2.1 moles) of boron trifluoride diethyl etherate to the stirred suspension while maintaining the temperature between 0-5°C.[8]

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Prepare a solution of 400 g (2 moles) of 2-bromobenzoic acid in 1 liter of THF.

-

Add the 2-bromobenzoic acid solution dropwise to the reaction mixture over a period of 1.5 hours, ensuring the temperature remains between 0-10°C.[8]

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Hydrolyze the reaction mixture by carefully adding water.

-

Extract the product with an organic solvent.

-

Recrystallize the crude product from hexane to yield 2-bromobenzyl alcohol. A yield of 78.5% has been reported for this procedure.[8]

Synthesis of 4-Chlorobenzyl Alcohol via the Cannizzaro Reaction

This protocol details the synthesis of 4-chlorobenzyl alcohol from p-chlorobenzaldehyde using the Cannizzaro reaction.[9]

Materials and Equipment:

-

100 mL distillation flask

-

Reflux condenser

-

p-Chlorobenzaldehyde

-

Potassium hydroxide (KOH) solution (11 M)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetone

-

Hexane

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

Place 5 mL of 11 M KOH solution in the 100 mL distillation flask.

-

Dissolve 2.00 g (14.2 mmol) of p-chlorobenzaldehyde in 6 mL of methanol and add it to the flask.

-

Add boiling chips and attach a reflux condenser.

-

Reflux the reaction mixture for 1 hour.[9]

-

After cooling, extract the mixture with dichloromethane.

-

Wash the combined dichloromethane extracts with saturated sodium bicarbonate solution and then with distilled water.

-

Dry the dichloromethane layer over anhydrous sodium sulfate for 10 minutes.

-

Evaporate the dichloromethane using a rotary evaporator to obtain the crude alcohol.

-

Purify the crude 4-chlorobenzyl alcohol by recrystallization from a solution of acetone in hexane (1:9 v/v).[9]

-

Collect the purified product by vacuum filtration using a Büchner funnel.

Purification and Analysis

Purification: Flash column chromatography is a common method for purifying halogenated benzyl alcohols.[10]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. The polarity is gradually increased to elute the product.[11]

-

Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) and visualized under UV light or with a potassium permanganate stain.[11]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of halogenated benzyl alcohols.[12][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection is typically employed.

-

Detection: Mass spectrometry in selective ion monitoring (SIM) mode can be used for sensitive and specific quantification.

Biological Activities and Mechanisms of Action

Halogenated benzyl alcohols exhibit a range of biological activities, including antimicrobial and anticancer effects. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

The antimicrobial properties of halogenated benzyl alcohols have been extensively studied. Their mechanism of action is believed to be multifaceted, involving the disruption of microbial cell membranes and the denaturation of essential proteins.[8][14][15]

Mechanism of Antimicrobial Action: The antiseptic action of compounds like 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external microbial proteins and the rearrangement of their tertiary structures.[8][14] This disrupts their function and leads to cell death. Additionally, some halogenated benzyl alcohols may exert their effects by acting as sodium channel blockers, which contributes to their local anesthetic properties.[16]

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzyl alcohol derivatives against various pathogens.

| Compound | Organism | MIC (µg/mL) |

| 2,4-Dichlorobenzyl alcohol | Staphylococcus aureus | 125-250 |

| 2,4-Dichlorobenzyl alcohol | Streptococcus pyogenes | 125-250 |

| 2,4-Dichlorobenzyl alcohol | Candida albicans | 62.5-125 |

(Data synthesized from multiple sources for illustrative purposes)

Anticancer Activity

Recent research has highlighted the potential of halogenated benzyl alcohols as anticancer agents. Their cytotoxic effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One study demonstrated that a p-chlorobenzylamino derivative of a thiazole compound inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values in the micromolar range.[17][18] Another study on a novel marine-derived factor, 3,5-dihydroxy-4-methoxybenzyl alcohol, showed that it suppressed the proliferation of human glioblastoma cells by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[19] While this compound is not halogenated, it provides a valuable model for how substituted benzyl alcohols can interfere with critical cancer-related signaling cascades.

The following table summarizes the cytotoxic activity of some benzyl alcohol derivatives against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| p-Chlorobenzylamino-thiazole derivative | U-937 (Leukemia) | 5.7 |

| p-Chlorobenzylamino-thiazole derivative | SK-MEL-1 (Melanoma) | 12.2 |

(Data from Molecules 2020, 25(9), 2177)[18]

Signaling Pathways and Experimental Workflows

The biological effects of halogenated benzyl alcohols are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

General Antimicrobial Mechanism

The antimicrobial action of halogenated benzyl alcohols is believed to involve a multi-pronged attack on microbial cells. This can be visualized as a signaling pathway disruption.

Caption: General mechanism of antimicrobial action of halogenated benzyl alcohols.

Inhibition of Cancer Cell Proliferation via MAPK Pathway

Substituted benzyl alcohols have been shown to inhibit key signaling pathways that drive cancer cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Inhibition of the MAPK signaling pathway by substituted benzyl alcohols.

General Experimental Workflow

The discovery and development of novel halogenated benzyl alcohols typically follow a structured experimental workflow, from synthesis to biological evaluation.

References

- 1. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]

- 2. 3-Bromobenzyl alcohol (CAS 15852-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. ewai-group.com [ewai-group.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Bromo-4,5-difluorophenyl)methanol safety and handling

An In-depth Technical Guide to the Safety and Handling of (2-Bromo-4,5-difluorophenyl)methanol

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and procedures necessary for the safe use of this compound.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. The primary hazards are associated with its potential toxicity and irritant properties.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Signal Word: Warning

Hazard Pictogram:

-

Exclamation mark (GHS07)

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 476620-55-0 | |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.02 g/mol | |

| Boiling Point | 75-76 °C | |

| Physical Form | Solid-Powder |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

| PPE Category | Recommended Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting EN166 or equivalent standards.[3] A face shield should be considered for splash-prone activities.[4] | To protect eyes from splashes and airborne particles that can cause serious irritation.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A lab coat must be worn.[4] | To prevent skin contact, which can be harmful and cause irritation.[1] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or dust is generated.[4][5] | To prevent inhalation of harmful dust or vapors that may cause respiratory irritation.[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

Storage:

-

Store locked up.

-

Protect from light.[9]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup.

Caption: Spill response protocol for this compound.

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. If not breathing, give artificial respiration.[3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][10] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[11]

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][7]

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of safety and handling procedures, from initial receipt to final disposal.

Caption: Logical flow of safety procedures for handling hazardous chemicals.

References

- 1. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4,5-difluorobenzyl alcohol 95% | CAS: 1143502-71-9 | AChemBlock [achemblock.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4-Bromo-2,6-difluorobenzyl alcohol | 162744-59-4 | FB69822 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of (2-Bromo-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-4,5-difluorophenyl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure and outlines detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a substituted benzyl alcohol with the following structural features influencing its solubility:

-

Polar Functional Group: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its solubility in polar solvents.

-

Aromatic Ring: The phenyl ring is a nonpolar feature.

-

Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and introduce polarity, but also contribute to molecular surface area which can impact solubility.

Based on these features, a qualitative solubility profile in common solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar, and halogenated phenyl ring is expected to limit high solubility in water. Solubility is expected to be higher in short-chain alcohols like methanol and ethanol compared to water. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of the compound and have a moderate polarity that can accommodate the phenyl ring. DMSO is a powerful solvent for many organic compounds and is often used in kinetic solubility assays.[2][3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound, primarily due to the hydroxyl group, is likely too high for it to be readily soluble in nonpolar solvents. The "like dissolves like" principle suggests poor miscibility.[1] |

| Aqueous Acid/Base | 5% Aqueous HCl, 5% Aqueous NaOH | Likely Insoluble | As a neutral organic molecule, this compound is not expected to react with dilute acids or bases to form a water-soluble salt. Therefore, its solubility in these aqueous solutions is predicted to be similar to its solubility in water (low). An exception could be the formation of an alkoxide in a sufficiently concentrated base. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility testing are kinetic and thermodynamic (or equilibrium) solubility assays.[2]

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and involves measuring the concentration of a saturated solution at equilibrium.[3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly achieved by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a Graphviz diagram illustrating the workflow for the thermodynamic solubility assay.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds.[5] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[2][3]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to a series of wells on a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.

-

Precipitation Detection: Measure the precipitation of the compound. A common method is nephelometry, which measures the scattering of light by suspended particles.[6] Turbidimetry, which measures the reduction in light transmission due to particles, can also be used.[3]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the signal from the detection method significantly increases, indicating the formation of a precipitate.

The following diagram outlines the general workflow for a kinetic solubility assay.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments:

-

Temperature: The solubility of solids generally increases with temperature.[1] Therefore, maintaining a constant and controlled temperature is crucial.[4]

-

pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not expected to be ionizable, this is an important consideration for other compounds.

-

Purity of the Compound and Solvent: Impurities can significantly alter the measured solubility.[4]

-

Equilibration Time: In thermodynamic assays, insufficient time for equilibration can lead to an underestimation of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (2-Bromo-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from (2-bromo-4,5-difluorophenyl)methanol, a versatile building block in medicinal chemistry. The strategic placement of bromine and fluorine atoms on the phenyl ring, combined with a reactive benzylic alcohol, offers multiple avenues for chemical modification to generate novel compounds with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This document outlines detailed experimental protocols for three key synthetic transformations: Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties, oxidation of the benzylic alcohol to the corresponding aldehyde, and etherification via the Williamson and Mitsunobu reactions to generate a range of benzyl ether derivatives.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Methanols

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This allows for the facile construction of a C-C bond, linking the difluorophenyl ring to a variety of aryl and heteroaryl boronic acids. The resulting biaryl methanol derivatives are valuable scaffolds in drug discovery.

General Experimental Workflow for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for Suzuki Coupling Reaction of (2-Bromo-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance for a wide variety of functional groups and its typically mild reaction conditions make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4] The incorporation of fluorinated moieties, such as the 2,5-difluorophenyl group, into molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like (2-Bromo-4,5-difluorophenyl)methanol highly valuable in drug discovery.[4][5]

This document provides a detailed protocol for the Suzuki coupling reaction utilizing this compound as the aryl halide partner. The protocol is based on established methodologies for similar fluorinated aromatic compounds and offers a robust starting point for the synthesis of novel biaryl methanol derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][6] The catalytic cycle is generally understood to proceed through three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species.[6][7]

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.[6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6][7]

Experimental Protocol